molecular formula C13H14N2O2 B3045470 Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester CAS No. 108035-44-5

Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester

Cat. No.: B3045470
CAS No.: 108035-44-5
M. Wt: 230.26 g/mol
InChI Key: DGYUNNISKYKIDM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester, involves several steps. One common method is the condensation of glyoxal with ammonia, followed by cyclization to form the imidazole ring . The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

108035-44-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 4-(2-methylimidazol-1-yl)benzoate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-4-6-12(7-5-11)15-9-8-14-10(15)2/h4-9H,3H2,1-2H3

InChI Key

DGYUNNISKYKIDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methylimidazole (50 g, 0.6 mol), ethyl 4-fluorobenzoate (100 g, 0.6 mol) and potassium carbonate (415 g, 3 mol) in dry DMSO (1.5 l ) was heated at 120° C. for 66 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into ice-cold water (1 l ), and extracted with Et2O (750 ml×2). The organic phase was washed with water (500 ml) and brine (500 ml), dried over MgSO4 and evaporated. The residual solid was recrystallized from ethyl acetate-hexane to give the titled compound (47 g, 33%) as yellow needles.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
33%

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